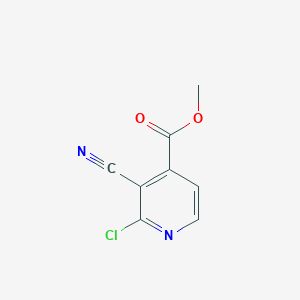
Methyl 2-chloro-3-cyanoisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-3-cyanoisonicotinate is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of isonicotinic acid and features a cyano group and a chlorine atom attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-cyanoisonicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-cyanopyridine with methanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired ester.
Another method involves the use of thionyl chloride to convert 2-chloro-3-cyanopyridine to its corresponding acid chloride, which is then reacted with methanol to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Methyl 2-chloro-3-cyanoisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Hydrolysis: The major product is 2-chloro-3-cyanoisonicotinic acid.
Reduction: The major product is 2-chloro-3-aminomethylisonicotinate.
科学研究应用
Methyl 2-chloro-3-cyanoisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Material Science: It can be used in the preparation of functional materials with specific properties.
作用机制
The mechanism of action of methyl 2-chloro-3-cyanoisonicotinate depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- Methyl 2-chloroisonicotinate
- Methyl 3-cyanoisonicotinate
- Methyl 2,6-dichloroisonicotinate
Uniqueness
Methyl 2-chloro-3-cyanoisonicotinate is unique due to the presence of both a cyano group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, pharmaceuticals, and material science. Its unique structure and reactivity make it a valuable intermediate in the development of new compounds and materials.
属性
分子式 |
C8H5ClN2O2 |
|---|---|
分子量 |
196.59 g/mol |
IUPAC 名称 |
methyl 2-chloro-3-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-7(9)6(5)4-10/h2-3H,1H3 |
InChI 键 |
HSHYQRQTEOTKRY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


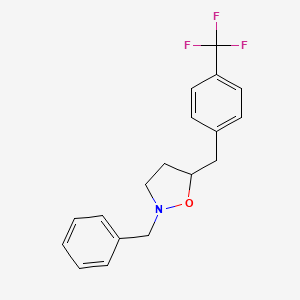
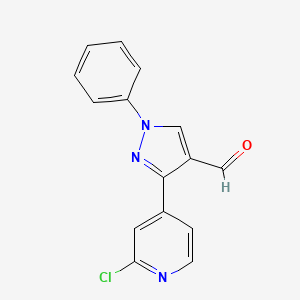
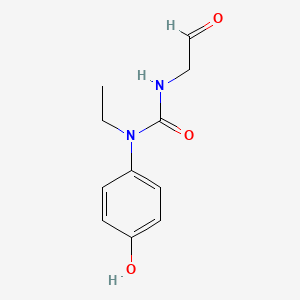
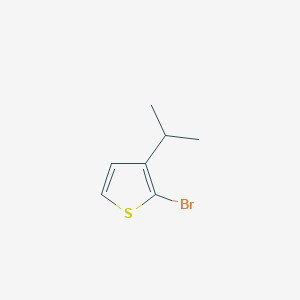
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)



![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)

![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
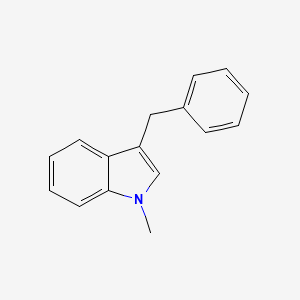
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
